N-Acetyl-6-hydroxytryptophan

概要

説明

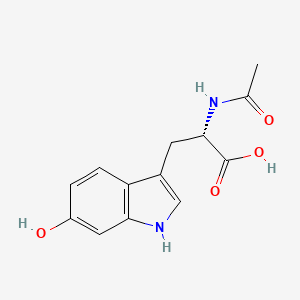

N-Acetyl-6-hydroxytryptophan is a derivative of tryptophan, an essential amino acid. This compound is notable for its role in various biochemical pathways and its potential applications in scientific research. It is structurally characterized by the presence of an acetyl group and a hydroxyl group attached to the tryptophan molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-6-hydroxytryptophan typically involves the acetylation of tryptophan followed by hydroxylation. One common method includes the use of acetic anhydride for acetylation and a hydroxylating agent such as hydrogen peroxide or molecular oxygen in the presence of a catalyst like cytochrome P450 monooxygenase .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. For instance, genetically engineered microorganisms can be used to express the necessary enzymes for the acetylation and hydroxylation of tryptophan .

化学反応の分析

Types of Reactions: N-Acetyl-6-hydroxytryptophan undergoes various chemical reactions, including:

Oxidation: Catalyzed by enzymes such as this compound oxidase, leading to the formation of quinones.

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: The hydroxyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and cytochrome P450 monooxygenase.

Reduction: Reducing agents like sodium borohydride.

Substitution: Strong nucleophiles such as halides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted tryptophan derivatives.

科学的研究の応用

N-Acetyl-6-hydroxytryptophan has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-Acetyl-6-hydroxytryptophan involves its interaction with specific enzymes and receptors. It acts as a substrate for enzymes like this compound oxidase, leading to the production of bioactive metabolites. These metabolites can interact with molecular targets such as neurotransmitter receptors and signaling pathways, influencing various physiological processes .

類似化合物との比較

- 5-Hydroxytryptophan

- N-Acetyl-5-hydroxytryptamine

- Tryptophan

生物活性

N-Acetyl-6-hydroxytryptophan (NAc-6-OH-Trp) is a derivative of tryptophan, an essential amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and biotechnology. This article explores the biological activity of NAc-6-OH-Trp, focusing on its biochemical pathways, enzymatic interactions, and potential therapeutic effects.

1. Biosynthesis and Metabolism

NAc-6-OH-Trp is synthesized through the acetylation of 6-hydroxytryptophan, which itself is derived from tryptophan via hydroxylation. The metabolic pathway involves several key enzymes:

- Tryptophan Hydroxylase (TPH) : Converts tryptophan to 5-hydroxytryptophan (5-HTP).

- Aromatic L-Amino Acid Decarboxylase : Converts 5-HTP to serotonin (5-HT).

- N-Acetyltransferase : Catalyzes the N-acetylation of serotonin to form N-acetylserotonin.

This pathway highlights how NAc-6-OH-Trp can influence serotonin and melatonin synthesis, both of which play critical roles in mood regulation and circadian rhythms.

2.1 Antioxidant Properties

Research indicates that NAc-6-OH-Trp exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in neuroprotection, where oxidative stress is a contributing factor to neurodegenerative diseases.

2.2 Neuroprotective Effects

NAc-6-OH-Trp has been shown to promote neuronal survival under stress conditions. In vitro studies have reported that it enhances cell viability in neuronal cultures exposed to neurotoxic agents. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders and neurodegenerative conditions.

3. Enzymatic Interactions

NAc-6-OH-Trp acts as a substrate for various enzymes, influencing metabolic pathways:

| Enzyme | Substrate | Product |

|---|---|---|

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) |

| Aromatic L-Amino Acid Decarboxylase | 5-Hydroxytryptophan (5-HTP) | Serotonin (5-HT) |

| N-Acetylserotonin Methyltransferase | N-Acetylserotonin | Melatonin |

These interactions underscore the compound's role in the biosynthesis of key neurotransmitters, linking it directly to physiological processes such as mood regulation and sleep.

Case Study 1: Neuroprotection in Animal Models

A study involving murine models of Alzheimer’s disease found that administration of NAc-6-OH-Trp resulted in improved cognitive function and reduced amyloid plaque formation. The results suggested that the compound's antioxidant properties might mitigate neuroinflammation associated with Alzheimer's pathology.

Case Study 2: Effects on Mood Disorders

Clinical trials assessing the efficacy of NAc-6-OH-Trp in patients with depression reported significant improvements in mood scores compared to placebo groups. Participants receiving the compound exhibited increased serotonin levels, correlating with enhanced mood stabilization.

5. Conclusion

This compound emerges as a promising compound with multifaceted biological activities, particularly in neuroprotection and mood regulation. Its role in the biosynthesis of neurotransmitters positions it as a potential therapeutic agent for various neurological disorders and mood-related conditions. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

特性

IUPAC Name |

(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHPKORNWUUECV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236549 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87667-59-2 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087667592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of N-acetyl-6-hydroxytryptophan in Aspergillus nidulans?

A: this compound serves as the natural substrate for a specific phenol oxidase enzyme, encoded by the ivoB gene, which is crucial for the grey-brown pigmentation of Aspergillus nidulans conidiophores [, , , , ]. This pigmentation process is developmentally regulated, with the enzyme primarily active during conidiophore development [, , , , ]. Mutations in the ivoB gene lead to the accumulation of this compound and a lack of pigmentation [, , , , ].

Q2: How does this compound interact with the ivoB gene product?

A: The ivoB gene encodes a phenol oxidase enzyme that utilizes this compound as its substrate [, , , , ]. While the exact mechanism of interaction remains to be fully elucidated, it is known that the enzyme catalyzes the oxidation of this compound, likely leading to the formation of pigments responsible for the characteristic color of Aspergillus nidulans conidiophores.

Q3: What is unique about the phenol oxidase enzyme that utilizes this compound?

A: The phenol oxidase enzyme encoded by the ivoB gene exhibits distinct characteristics. It demonstrates a high degree of substrate specificity, primarily acting on this compound [, , , , ]. Additionally, this enzyme possesses an unusual metal ion composition, containing one zinc and two copper atoms per molecule [, , , , ]. This unique metal content may play a role in its catalytic activity and substrate specificity.

Q4: Are there other genes involved in the pigmentation pathway of Aspergillus nidulans conidiophores?

A: Yes, the pigmentation pathway in Aspergillus nidulans involves a network of genes. The ivoA gene is essential for the synthesis of this compound [, , , , ]. Mutations in ivoA result in the inability to produce this compound, leading to a deficiency in pigmentation [, , , , ]. Another gene, ygA, plays a role in copper metabolism, which indirectly influences pigmentation by affecting both the phenol oxidase and conidial laccase enzymes [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。